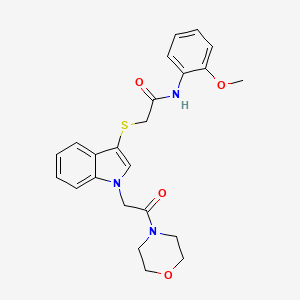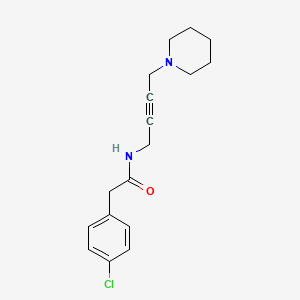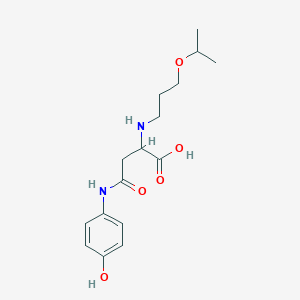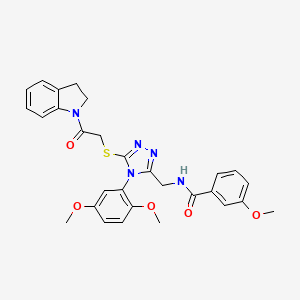
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide, also known as MFP, is a novel compound that has been studied for its potential use in scientific research. This compound is a derivative of the isoxazole class of compounds and is composed of a phenyl ring and a methyl isoxazole ring. MFP is of interest due to its unique structure and potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Chemosensors
Chemosensors play a crucial role in detecting various analytes, including metal ions and neutral molecules. They exhibit high selectivity and sensitivity, offering opportunities for modulating sensing selectivity and sensitivity. Such properties are critical in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the innovative approaches in chemical synthesis, which could be related to or inspire methods for synthesizing and modifying compounds like "(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide". These methods contribute to the development of new materials with potential applications in medicine and industry (Issac & Tierney, 1996).
Environmental Fate and Toxicity
Understanding the environmental fate and toxicity of chemicals is crucial. Studies on compounds like parabens reveal their persistence and bioaccumulation potential, which is important for assessing the environmental impact of synthetic compounds (Haman et al., 2015).
Pharmacological Effects
Research on the pharmacological effects of compounds is essential for drug development. For instance, the review of multidrug-resistant and extensively drug-resistant tuberculosis treatments outlines the importance of selecting effective drug combinations, which is relevant to understanding the potential medical applications of new compounds (Caminero et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of this compound is also not well-documented due to the lack of specific research. Typically, compounds like this one interact with their targets by binding to active sites, which can either inhibit or enhance the target’s function. The exact changes resulting from this interaction would depend on the nature of the target and the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Fluorophenyl compounds often play roles in pathways related to signal transduction, enzymatic reactions, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. Given the lack of specific information, it’s challenging to describe these effects accurately. Fluorophenyl compounds often have significant impacts on cellular signaling and enzymatic activity .
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHFXWBVRXSMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)